3-(4,7-Dichloro-3-indolyl)-1-propanamine
Description
3-(4,7-Dichloro-3-indolyl)-1-propanamine is a synthetic amine derivative featuring a substituted indole ring system. The compound’s structure includes a propanamine chain linked to the 3-position of a 4,7-dichloroindole moiety. The dichloro substitution on the indole ring likely enhances electron-withdrawing effects, influencing reactivity, stability, and interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C11H12Cl2N2 |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
3-(4,7-dichloro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12Cl2N2/c12-8-3-4-9(13)11-10(8)7(6-15-11)2-1-5-14/h3-4,6,15H,1-2,5,14H2 |
InChI Key |
PFMLHTARUWVXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)CCCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-Dichloro-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,7-dichloroindole.
Alkylation: The 4,7-dichloroindole undergoes alkylation with a suitable alkylating agent to introduce the propanamine side chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4,7-Dichloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(4,7-Dichloro-3-indolyl)-1-propanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4,7-Dichloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The presence of chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(6-Methoxy-3-indolyl)-1-propanamine (CAS 105338-78-1)
- Structure : Differs by a methoxy group at the 6-position of the indole ring instead of chlorine atoms at 4,7-positions.
- Properties: Molecular formula: C₁₂H₁₆N₂O. Applications: Used in pharmaceutical intermediates, though specific biological data are unavailable .
3-(1H-Imidazol-2-yl)-1-propanamine (CAS 41306-56-3)
- Structure : Replaces the indole ring with an imidazole ring.
- Properties: Molecular weight: 125.17 g/mol (lower than dichloroindolyl analogs). The imidazole ring introduces basicity (pKa ~7.0), affecting protonation states under physiological conditions.
3-(3-Methyl-5-isoxazolyl)-1-propanamine (CAS 1027518-85-9)
- Structure : Features an isoxazole ring instead of indole.
- Properties: Molecular formula: C₇H₁₂N₂O. Synthetic utility: Likely used in agrochemicals or drug discovery due to isoxazole’s prevalence in bioactive molecules .
NO-Releasing Propanamine Derivatives (NOC-5 and NOC-7)
- Structure: Nitrosohydrazino substituents on the propanamine chain.
- Properties: Half-lives of NO release: 93 min (NOC-5) and 10 min (NOC-7) at pH 7.4, 22°C. Temperature sensitivity: At 42°C, half-lives decrease to 10.5 min (NOC-5) and 3.0 min (NOC-7). Relevance: Highlights how substituents on the propanamine chain modulate stability and release kinetics, a factor critical for dichloroindolyl analogs in drug delivery .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 3-(4,7-Dichloro-3-indolyl)-1-propanamine* | ~240 | 4,7-Cl, indole | ~3.5 | Low (DMSO-soluble) |
| 3-(6-Methoxy-3-indolyl)-1-propanamine | 204.27 | 6-OCH₃, indole | ~2.8 | Moderate |
| 3-(1H-Imidazol-2-yl)-1-propanamine | 125.17 | Imidazole | ~0.5 | High |
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
